molecular formula C2H4N4S B1320311 2-Methyl-2H-tetrazole-5-thiol CAS No. 42150-25-4

2-Methyl-2H-tetrazole-5-thiol

Cat. No.: B1320311
CAS No.: 42150-25-4
M. Wt: 116.15 g/mol
InChI Key: RLRIYDBAFPKSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2H-tetrazole-5-thiol is a heterocyclic compound containing a tetrazole ring with a thiol group at the 5-position and a methyl group at the 2-position. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .

Biochemical Analysis

Biochemical Properties

2-Methyl-2H-tetrazole-5-thiol plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to metal ions, forming stable complexes that can influence enzymatic activity. For instance, this compound can act as a ligand for metal-dependent enzymes, modulating their catalytic functions. Additionally, the thiol group can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its ability to bind to metal ions, forming coordination complexes that can inhibit or activate enzymatic activity. Additionally, the thiol group can undergo redox reactions, leading to the formation of disulfide bonds with cysteine residues in proteins. This can result in conformational changes in proteins, affecting their function and stability. Moreover, this compound can interact with nucleic acids, influencing processes such as DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for chronic exposure scenarios. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit beneficial effects, such as enhancing enzymatic activity and promoting cellular homeostasis. At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels. These findings highlight the importance of dose optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can participate in redox reactions, where the thiol group undergoes oxidation to form disulfide bonds. This compound can also influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, this compound can affect metabolite levels, leading to changes in cellular energy balance and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties, concentration gradients, and the presence of specific transporters. These interactions can affect the compound’s bioavailability and its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific organelles or compartments within the cell, such as the mitochondria, nucleus, or endoplasmic reticulum. Targeting signals and post-translational modifications can direct this compound to these locations, where it can exert its effects on cellular processes. For example, its presence in the mitochondria can influence mitochondrial function and energy production, while its localization in the nucleus can affect gene expression and DNA repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-tetrazole-5-thiol typically involves the reaction of 2-oxo-2-phenylethyl thiocyanate with sodium azide in the presence of a suitable solvent such as methanol . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the tetrazole ring. The reaction conditions usually involve moderate temperatures and the use of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the use of hazardous reagents and to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-tetrazole-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiol group at the 5-position is particularly reactive and can be easily oxidized to form disulfides .

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-tetrazole-5-thiol
  • 2-Phenyl-2H-tetrazole-5-thiol
  • 5-Mercapto-1-methyl-1H-tetrazole

Uniqueness

2-Methyl-2H-tetrazole-5-thiol is unique due to the presence of both a methyl group and a thiol group on the tetrazole ring. This combination enhances its reactivity and stability compared to other tetrazole derivatives . The methyl group at the 2-position increases the lipophilicity of the compound, allowing it to penetrate cell membranes more easily .

Properties

IUPAC Name

2-methyl-1H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c1-6-4-2(7)3-5-6/h1H3,(H,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRIYDBAFPKSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1NC(=S)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601739
Record name 2-Methyl-1,2-dihydro-5H-tetrazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42150-25-4
Record name 2-Methyl-1,2-dihydro-5H-tetrazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H-1,2,3,4-tetrazole-5-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2H-tetrazole-5-thiol
Reactant of Route 2
2-Methyl-2H-tetrazole-5-thiol
Reactant of Route 3
2-Methyl-2H-tetrazole-5-thiol
Reactant of Route 4
2-Methyl-2H-tetrazole-5-thiol
Reactant of Route 5
2-Methyl-2H-tetrazole-5-thiol
Reactant of Route 6
2-Methyl-2H-tetrazole-5-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.